molecular formula C11H13N3O B15205477 3-Benzyl-5-ethoxy-1H-1,2,4-triazole

3-Benzyl-5-ethoxy-1H-1,2,4-triazole

Cat. No.: B15205477
M. Wt: 203.24 g/mol
InChI Key: BTGLNJLLJZVDNH-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by the presence of a benzyl group at the 3-position and an ethoxy group at the 5-position of the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. 1,2,4-Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with ethyl orthoformate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    3-Benzyl-1H-1,2,4-triazole: Lacks the ethoxy group at the 5-position.

    5-Ethoxy-1H-1,2,4-triazole: Lacks the benzyl group at the 3-position.

Uniqueness

3-Benzyl-5-ethoxy-1H-1,2,4-triazole is unique due to the presence of both benzyl and ethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-benzyl-3-ethoxy-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3O/c1-2-15-11-12-10(13-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,14)

InChI Key

BTGLNJLLJZVDNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)CC2=CC=CC=C2

Origin of Product

United States

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